Ethyl octanoate

Vue d'ensemble

Description

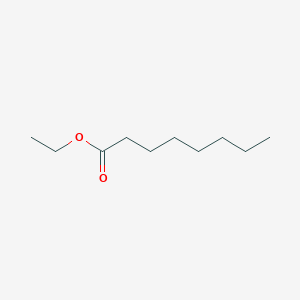

Ethyl octanoate (ethyl caprylate, C₁₀H₂₀O₂) is a medium-chain fatty acid ethyl ester widely recognized for its role in food and beverage aromas. It is characterized by a fruity flavor profile, often described as pineapple, pear, or floral, and is found naturally in fruits like bananas, peaches, and blueberries . In fermented beverages such as wine, brandy, and Chinese liquors, this compound contributes significantly to aroma complexity, particularly when produced via yeast co-fermentation (e.g., Torulaspora delbrueckii and Saccharomyces cerevisiae) . Its odor threshold in wine is 5 µg/L, making it a potent odorant even at low concentrations .

Méthodes De Préparation

Ethyl octanoate can be synthesized through a classic Fischer–Speier esterification reaction, which involves the reaction of caprylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3(CH2)6COOH+CH3CH2OH→CH3(CH2)6COOCH2CH3+H2O

The equilibrium of this reaction can be shifted towards the formation of this compound by removing the water produced during the reaction .

Analyse Des Réactions Chimiques

Ethyl octanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to caprylic acid and ethanol.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Oxidation: Under specific conditions, this compound can be oxidized to form caprylic acid and other oxidation products.

Common reagents used in these reactions include acids (such as sulfuric acid) for hydrolysis and transesterification, and oxidizing agents (such as potassium permanganate) for oxidation .

Applications De Recherche Scientifique

Food Science Applications

Flavoring Agent

Ethyl octanoate is recognized for its fruity aroma and flavor, making it a popular choice as a flavoring agent in food products. It contributes to the characteristic taste of various beverages and confections. Research indicates that this compound has significant odor activity values (OAVs) in dessert wines, highlighting its importance in the beverage industry .

Quantitative Analysis in Liquor Production

Recent studies have employed Fourier-transform near-infrared (FT-NIR) spectroscopy to quantitatively detect this compound in Chinese liquor. The establishment of a predictive model using partial least squares (PLS) regression demonstrated that FT-NIR is an effective non-destructive method for monitoring this compound levels during production, enabling better quality control in the liquor industry .

| Methodology | Findings |

|---|---|

| FT-NIR Spectroscopy | Successfully predicted this compound content in liquor samples with a correlation coefficient and RMSEP of 3.62 mg L |

Fragrance Industry Applications

Fragrance Ingredient

this compound is widely used as a fragrance ingredient in personal care products due to its pleasant scent profile. Safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) indicate that it is not genotoxic and has a favorable safety profile for use in cosmetics and fragrances .

Industrial Applications

Solvent and Plasticizer

In industrial settings, this compound serves as a solvent and plasticizer, enhancing the performance characteristics of various materials. Its compatibility with other compounds makes it valuable in formulations requiring flexibility and durability .

Fuel Additive Research

Recent studies have investigated the potential of this compound as an additive in gasoline formulations. The research focused on its physicochemical properties and its effects on fuel performance, suggesting that esters like this compound may improve combustion efficiency and reduce emissions when blended with traditional fuels .

| Application | Benefits |

|---|---|

| Fuel Additive | Enhances combustion efficiency; potential emission reduction |

Health and Safety Assessments

This compound has been evaluated for its safety across various endpoints, including acute toxicity, skin sensitization, and reproductive toxicity. The findings support its safe use in consumer products within established exposure limits .

Mécanisme D'action

The mechanism of action of ethyl octanoate involves its interaction with olfactory receptors, which are responsible for detecting odors. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of a fruity and floral scent. Additionally, in biological systems, this compound can act as an acyl donor in acyl transfer reactions catalyzed by enzymes such as Candida antarctica lipase B .

Comparaison Avec Des Composés Similaires

Chemical and Flavor Profiles

The following table summarizes key ethyl esters and their properties:

Key Observations :

- Potency: Ethyl hexanoate has the lowest odor threshold (1 µg/L), making it more impactful at trace levels. This compound, though less potent than ethyl hexanoate, dominates in beverages due to higher concentrations .

- Flavor Nuances: this compound’s floral notes distinguish it from the green/apple character of ethyl hexanoate and the brandy-like richness of ethyl decanoate .

Concentration in Alcoholic Beverages

This compound concentrations vary with fermentation methods, yeast strains, and storage conditions:

- Wine: Co-fermentation with Metschnikowia pulcherrima increases this compound by 8–22% compared to S. cerevisiae alone .

- Distillates: In rye distillates, this compound levels decrease with higher alcohol content (e.g., 6.36 mg/L at 40% ABV vs. 3.66 mg/L at 70% ABV) .

- Liquors: In Chinese Xiaoqu liquor, this compound has the highest flavor dilution (FD) value (256), indicating its dominant aromatic role .

Comparison with Ethyl Decanoate:

- Ethyl decanoate increases during storage in plum distillates (3× higher than controls) but is less temperature-sensitive than this compound .

Sensory Contributions in Different Products

- Wine: this compound and β-damascenone are the top contributors to fruity and floral aromas, influenced by yeast strain and sulfur dioxide levels .

- Liquors: In Xiaoqu liquor, this compound omission reduces fruity intensity significantly, as shown by recombination experiments .

- Fruit Brandies: this compound is a key aroma compound in jujube and orange brandies, alongside ethyl hexanoate and isoamyl acetate .

Activité Biologique

Ethyl octanoate, an ethyl ester derived from octanoic acid, is known for its distinctive fruity aroma and is commonly used in the food and fragrance industries. Its biological activity has been studied in various contexts, including its safety profile, potential health effects, and its role in fermentation processes. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound (CAS No. 106-32-1) is formed through the esterification of ethanol and octanoic acid. It is characterized by its fruity aroma, contributing to the bouquet of various wines and spirits. The compound is also produced during fermentation processes, particularly in yeast metabolism.

Mutagenicity and Genotoxicity

This compound has been evaluated for mutagenic potential using the Ames test, which assesses the ability of a compound to induce mutations in bacterial DNA. Under the test conditions, this compound did not exhibit mutagenic effects across multiple strains of Salmonella typhimurium and Escherichia coli at concentrations up to 5000 μg/plate . Additionally, the compound is not expected to be genotoxic based on available data .

Skin Sensitization and Phototoxicity

The skin sensitization potential of this compound has been assessed with a No Expected Sensitization Induction Level (NESIL) calculated at 4700 μg/cm², indicating a low risk for skin sensitization . Furthermore, studies have shown that this compound is not phototoxic or photoallergenic, as determined by UV/Vis spectral analysis .

Biological Activity in Fermentation

This compound plays a significant role in the production of esters during alcoholic fermentation. Research indicates that higher fermentation temperatures can enhance the production of this compound as well as other medium-chain fatty acids (MCFAs) . The key enzymes involved in this process include acyl-CoA:ethanol O-acyltransferases (Eeb1 and Eht1), which catalyze the formation of ethyl esters from fatty acids .

Aroma Contribution in Food Products

This compound is notable for its contribution to the aroma profile of various food products, particularly wines. It imparts fruity notes reminiscent of pineapple and pear, making it a desirable compound in flavoring applications . A quantitative analysis of volatile compounds from different wines revealed that this compound was one of the most abundant esters present .

Study on Wine Aroma

A study conducted on brandy production highlighted that this compound significantly contributes to the overall aroma profile, enhancing sensory attributes such as fruitiness . The concentration levels of this compound varied significantly between different brands and production methods.

Toxicological Assessment

In a comprehensive toxicological assessment involving repeated dose toxicity studies, this compound demonstrated a calculated Margin of Exposure (MOE) greater than 100 for both repeated dose toxicity and reproductive toxicity endpoints . This suggests a favorable safety profile for consumption within established limits.

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Mutagenicity | Not mutagenic (Ames test negative) |

| Skin Sensitization | NESIL > 4700 μg/cm² |

| Phototoxicity | Not phototoxic or photoallergenic |

| Fermentation Role | Enhances ester production; influenced by temperature |

| Aroma Contribution | Significant fruity notes in wines; abundant in various food products |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ethyl octanoate in complex matrices like wines or spirits?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, particularly when combined with dynamic headspace solid-phase microextraction (HS-SPME) for volatile compound isolation. Calibration with authentic standards (e.g., this compound, ethyl hexanoate) ensures accuracy. Statistical validation via ANOVA and principal component analysis (PCA) can resolve matrix-specific interferences .

Q. How does ethanol concentration influence the detection and sensory perception of this compound in wines?

Ethanol suppresses fruity aromas by reducing the volatility of esters like this compound. GC analyses show a negative correlation (P<0.05) between ethanol levels (≥12% v/v) and this compound recovery, likely due to solvation effects. Sensory studies confirm this, with higher ethanol masking fruity attributes linked to this compound .

Q. What fermentation parameters enhance this compound synthesis in yeast-based systems?

Nitrogen availability and yeast strain selection are critical. Low assimilable nitrogen (<150 mg/L) and non-Saccharomyces co-fermentation (e.g., Hanseniaspora uvarum) increase ester production. Pitching rates inversely affect odor activity values (OAVs), with lower cell densities favoring this compound accumulation .

Advanced Research Questions

Q. Why do dynamic models of this compound production during fermentation show significant deviations from experimental data?

Current models (e.g., nitrogen-driven kinetics) poorly predict this compound levels due to overlooked factors like temperature gradients and yeast metabolic shifts. For example, deviations up to 145% occur in simulations, with NRMSE values of 0.212. Calibration with strain-specific metabolic flux data is recommended .

Q. How do high-pressure conditions affect the thermodynamic properties of this compound in supercritical CO2 systems?

Experimental determination of vapor-liquid critical loci reveals this compound’s phase behavior under CO2 pressure (up to 24 MPa). Isobaric molar heat capacity (Cp) increases linearly with temperature (294–354 K) and pressure, with deviations <0.4% from fitted equations. These data are critical for extraction or reaction engineering .

Q. What experimental variables (e.g., rootstocks, irrigation) modulate this compound levels in hybrid grape wines?

Grafting to specific rootstocks (e.g., 1103P) increases this compound by 15–30% compared to own-rooted vines. Regulated deficit irrigation (RDI) elevates concentrations by 25% in drought-stressed vines, likely via stress-induced ester synthesis pathways. Year-to-year variability necessitates multi-season trials .

Q. How does enzymatic treatment alter this compound dynamics during wine maturation?

Pectinase and β-glucosidase treatments reduce this compound by 10–20% in Fetească Regală wines, possibly due to ester hydrolysis. Conversely, protease treatments enhance ester retention. GC-MS tracking with Bonferroni-corrected ANOVA (P<0.05) is advised to isolate enzyme-specific effects .

Q. Methodological Considerations

- Statistical Design : Use multivariate analysis (PCA, OPLS-DA) to disentangle co-varying factors (e.g., ethanol, temperature) in sensory and GC datasets .

- Calibration : Include internal standards (e.g., ethyl decanoate) to correct for matrix effects in spirit analysis .

- Model Refinement : Integrate omics data (transcriptomics, metabolomics) to improve fermentation kinetics models .

Propriétés

IUPAC Name |

ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZUSRORWSJGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051542 | |

| Record name | Ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

206.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865-0.868 | |

| Record name | Ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-32-1 | |

| Record name | Ethyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL OCTANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-43.1 °C | |

| Record name | Ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.